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Introduction

Bimetallic cobalt-gold (Co-Au) nanostructures have emerged as a versatile and highly tunable
class of catalysts, demonstrating significant potential across a range of chemical
transformations. The synergistic interplay between cobalt and gold at the nanoscale imparts
unique electronic and geometric properties that often lead to enhanced catalytic activity,
selectivity, and stability compared to their monometallic counterparts. This document provides
detailed application notes and experimental protocols for the use of bimetallic Co-Au
nanostructures in three key catalytic areas: hydrogen generation, CO oxidation, and
electrochemical CO:z reduction.

Application Note 1: Enhanced Hydrogen Generation
from Sodium Borohydride (NaBHa)

Bimetallic Co-Au nanoparticles serve as highly efficient catalysts for the hydrolysis of sodium
borohydride (NaBHa4), a promising reaction for on-demand hydrogen production for fuel cells
and other applications. The synergy between Co and Au is believed to facilitate the reaction
through electronic effects, where charge transfer between the two metals creates highly active
catalytic sites. Specifically, it is proposed that cobalt donates electrons to gold, resulting in
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negatively charged Au atoms and positively charged Co atoms.[1] This electronic modification
enhances the adsorption and subsequent hydrolysis of the BHa4™~ anion.

The catalytic activity of Co-Au nanopatrticles in this reaction is highly dependent on their
composition. Studies have shown that a Co-rich composition, such as Auz20Coso, can exhibit the
highest catalytic activity.[1]

Suantitati . Hyd : ion f

Catalyst Hydrogen
Composition Average Particle Generation Rate

) . Reference
(Au:Co Atomic Size (nm) (mol Hz - h—* - mol-
Ratio) metal—?)
Au100C0o0 - ~150 [1]
AusoCo02z0 2.8-3.6 ~280 [1]
AusoCoso 2.8-36 ~350 [1]
Auz20Coso 28-3.6 480 [1]
AuoCo100 - ~50 [1]

Experimental Protocol: Synthesis and Catalytic Testing
of Co-Au Nanoparticles for Hydrogen Generation

1. Synthesis of PVP-Stabilized Co-Au Bimetallic Nanoparticles

This protocol is adapted from a method for preparing poly(N-vinyl-2-pyrrolidone) (PVP)-
protected Au/Co bimetallic nanopatrticles.[1]

Materials:
o Hydrogen tetrachloroaurate(lll) tetrahydrate (HAuCla-4H20)
o Cobalt(ll) chloride hexahydrate (CoClz:6H20)

e Poly(N-vinyl-2-pyrrolidone) (PVP, average MW = 40,000)
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Sodium borohydride (NaBHa4)

Deionized water

Procedure:

Prepare separate aqueous stock solutions of HAuCls-4H20 and CoCl2-6Hz20 (e.g., 0.1 M).

In a typical synthesis for a desired Au:Co atomic ratio (e.g., 20:80), mix the appropriate
volumes of the HAuUCls and CoClz stock solutions in a flask containing an aqueous solution
of PVP (e.g., 1% w/v). The total metal concentration should be kept constant.

Stir the solution vigorously at room temperature for 30 minutes to ensure complete mixing
and coordination of the metal ions with PVP.

Cool the solution in an ice bath to 0 °C.

Slowly add a freshly prepared, ice-cold aqueous solution of NaBHa4 (e.g., 0.5 M) dropwise to
the metal-PVP solution under vigorous stirring. A color change should be observed,
indicating the formation of nanoparticles.

Continue stirring the solution for an additional hour at 0 °C to ensure complete reduction and
nanoparticle formation.

The resulting colloidal dispersion of Co-Au nanopatrticles can be used directly for catalytic
tests or purified by centrifugation and redispersion in deionized water.

. Characterization of Co-Au Nanoparticles

UV-Vis Spectroscopy: To confirm the formation of nanoparticles and monitor their stability.

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of
the nanopatrticles.

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and
oxidation states of Co and Au on the nanopatrticle surface.
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» X-ray Diffraction (XRD): To determine the crystal structure and phase of the bimetallic
nanoparticles.

3. Catalytic Hydrogen Generation Assay

Materials:

Co-Au nanoparticle catalyst dispersion

Aqueous solution of NaBHa4 (e.g., 1 M)

Aqueous solution of NaOH (e.g., 0.1 M, to stabilize the NaBHa4 solution)

Gas-tight reaction vessel connected to a gas burette or mass flow meter

Water bath for temperature control

Procedure:

e Place a known amount of the Co-Au nanoparticle catalyst into the reaction vessel.
¢ Add a specific volume of the stabilized NaBHa4 solution to the reaction vessel.

o Immediately seal the vessel and start monitoring the volume of hydrogen gas evolved over
time using the gas burette or mass flow meter.

e Maintain a constant temperature using the water bath.
e Record the volume of hydrogen generated at regular time intervals until the reaction ceases.

o Calculate the hydrogen generation rate in appropriate units (e.g., mol Hz per mol of metal per
hour).

Catalytic Cycle for NaBHa4 Hydrolysis
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Caption: Proposed catalytic cycle for NaBHa4 hydrolysis by Co-Au nanostructures.

Application Note 2: Low-Temperature CO Oxidation

Bimetallic Co-Au catalysts supported on metal oxides (e.g., TiOz, CeO2) are effective for the
low-temperature oxidation of carbon monoxide (CO), a crucial reaction for air purification and in
fuel cell applications. The presence of cobalt can enhance the catalytic activity of gold by
modifying its electronic properties and by providing active sites for oxygen activation. The
reaction often follows a Langmuir-Hinshelwood mechanism, where both CO and O: are
adsorbed onto the catalyst surface before reacting.

Quantitative Data: CO Oxidation over Supported
Bimetallic Catalysts

Note: Quantitative data for Co-Au systems in CO oxidation is limited in the readily available
literature. The following table presents representative data for other bimetallic gold catalysts to
illustrate the typical performance metrics.

Reaction
Turnover

Temperature
Catalyst Support Frequency Reference

(°C) for 50%

_ (TOF) (s7)

Conversion
Au-Pd/CeO2 CeO: 50 - [2]
Au-Ag/CeO:2 CeO2 ~75 - [3]

Experimental Protocol: CO Oxidation over Supported
Co-Au Nanoparticles
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1. Synthesis of Supported Co-Au/TiO2 Catalyst

This protocol describes a deposition-precipitation method.

Materials:

Titanium dioxide (TiOz, e.g., P25)

HAuCls-4H20

CoCl2-6H20

Urea

Deionized water

Procedure:

Disperse a known amount of TiO2 support in deionized water and heat the suspension to 80
°C with vigorous stirring.

Prepare an aqueous solution containing the desired molar ratio of HAuCls and CoClz.

Add the metal salt solution to the TiO2 suspension.

Add a solution of urea to the mixture. The urea will slowly decompose to generate ammonia,
leading to a gradual increase in pH and the precipitation of the metal precursors onto the
support.

Maintain the temperature at 80 °C for 4-6 hours with continuous stirring.

Cool the mixture to room temperature, and then filter and wash the solid catalyst thoroughly
with deionized water to remove any residual ions.

Dry the catalyst in an oven at 100 °C overnight.

Calcine the dried catalyst in air at a specific temperature (e.g., 300-400 °C) for 2-4 hours to
decompose the precursors and form the bimetallic nanoparticles on the support.
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. Characterization of Supported Co-Au/TiO2 Catalyst

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the
actual metal loading on the support.

TEM, XPS, XRD: As described in the previous section.

Temperature-Programmed Reduction (TPR): To study the reducibility of the metal oxides and
the interaction between the metals and the support.

. Catalytic CO Oxidation Testing

Equipment:

Packed-bed flow reactor
Mass flow controllers for CO, Oz, and an inert gas (e.g., N2 or He)
Temperature controller for the reactor furnace

Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a flame ionization
detector (FID) with a methanizer for CO and CO:z analysis.

Procedure:

Load a known mass of the supported Co-Au catalyst into the packed-bed reactor.

Pre-treat the catalyst by heating it under a flow of inert gas or a reducing gas mixture (e.g.,
5% Hz in N2) at a specific temperature to clean the surface and reduce the metal oxides.

Cool the catalyst to the desired reaction temperature.

Introduce a feed gas mixture with a specific composition (e.g., 1% CO, 1% Oz, balance N2)
into the reactor at a controlled flow rate.

Periodically analyze the composition of the effluent gas using the GC to determine the
concentrations of CO and CO:..
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e Calculate the CO conversion as: CO Conversion (%) = ([CQO]in - [CO]out) / [CO]Jin * 100
» Vary the reaction temperature to obtain a light-off curve (CO conversion vs. temperature).

o Calculate the turnover frequency (TOF) if the number of active sites can be determined (e.g.,
through chemisorption).

Langmuir-Hinshelwood Mechanism for CO Oxidation
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Caption: Langmuir-Hinshelwood mechanism for CO oxidation on a catalyst surface.

Application Note 3: Electrochemical CO2 Reduction

Bimetallic Co-Au nanostructures are emerging as promising electrocatalysts for the reduction of
carbon dioxide (COz2) into valuable chemicals and fuels, such as carbon monoxide (CO) and
formate (HCOO™). The combination of Co and Au can tune the binding energies of key reaction
intermediates, thereby influencing the product selectivity and reducing the overpotential
required for the reaction. For instance, Au is known to be selective for CO production, while the
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addition of Co can potentially alter the reaction pathway towards other products or enhance the
overall activity.

Quantitative Data: Electrochemical CO2 Reduction with
Bimetallic Catalysts

Note: Data for Co-Au systems is still emerging. The table below shows representative Faradaic
efficiencies for different products on various bimetallic catalysts to illustrate the concept of
product selectivity.

. ) Faradaic

Potential (V  Main o
Catalyst Electrolyte Efficiency Reference

vs. RHE) Product

(%)

AuCu 0.1 MKHCOs -0.77 (6{0)] ~80
Cu-Ag 0.1 MKHCOs -1.0 Ethanol ~23 [4]
Cu-Bi 0.1 MKHCOs -0.9 Formate ~90 [5]

Experimental Protocol: Electrochemical CO2 Reduction
using Co-Au Catalysts

1. Preparation of Co-Au Catalyst on a Gas Diffusion Electrode (GDE)
Materials:

e Co-Au nanoparticle ink (synthesized nanoparticles dispersed in a solvent like isopropanol
with a binder like Nafion)

o Gas diffusion layer (GDL, e.g., carbon paper)
 Airbrush or drop-casting equipment
Procedure:

» Prepare a catalyst ink by sonicating the synthesized Co-Au nanoparticles with a solvent and
a binder (e.g., 5 wt% Nafion solution) to form a homogeneous dispersion.
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e Cut the GDL to the desired electrode size.

o Apply the catalyst ink onto the GDL using an airbrush or by drop-casting to achieve a specific
metal loading (e.g., 0.1-1.0 mg/cm?).

e Dry the catalyst-coated GDE at room temperature or in a low-temperature oven.
2. Electrochemical Cell Setup and CO2 Reduction Experiment
Equipment:

o H-type electrochemical cell with two compartments separated by a proton exchange
membrane (e.g., Nafion) or an anion exchange membrane.

» Potentiostat/Galvanostat

» Reference electrode (e.g., Ag/AgCl)

o Counter electrode (e.g., platinum wire or carbon rod)

e Gas chromatograph (GC) for analyzing gaseous products (e.g., CO, Hz, CHa)

» High-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR)
spectroscopy for analyzing liquid products (e.g., formate, acetate, ethanol)

Procedure:

o Assemble the H-type cell with the Co-Au GDE as the working electrode in the cathodic
compartment and the counter electrode in the anodic compartment. Place the reference
electrode in the cathodic compartment close to the working electrode.

« Fill both compartments with an appropriate electrolyte (e.g., 0.1 M KHCOs or 0.5 M KHCOs3).

¢ Purge the cathodic compartment with high-purity CO2z gas for at least 30 minutes before the
experiment to saturate the electrolyte. Continue bubbling CO2z throughout the experiment.

o Connect the electrodes to the potentiostat and perform chronoamperometry (constant
potential electrolysis) at a series of desired potentials (e.g., from -0.4 V to -1.2 V vs. RHE).
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» During the electrolysis, collect the gaseous products from the headspace of the cathodic
compartment at regular intervals and analyze them using GC.

 After the electrolysis, collect the electrolyte from the cathodic compartment and analyze the
liquid products using HPLC or NMR.

o Calculate the Faradaic efficiency (FE) for each product: FE (%) = (moles of product * n * F) /
Q * 100 where n is the number of electrons required to form one molecule of the product, F
is the Faraday constant, and Q is the total charge passed.

Reaction Pathways for Electrochemical CO2 Reduction
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Caption: Simplified reaction pathways for electrochemical CO2z reduction to CO and formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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